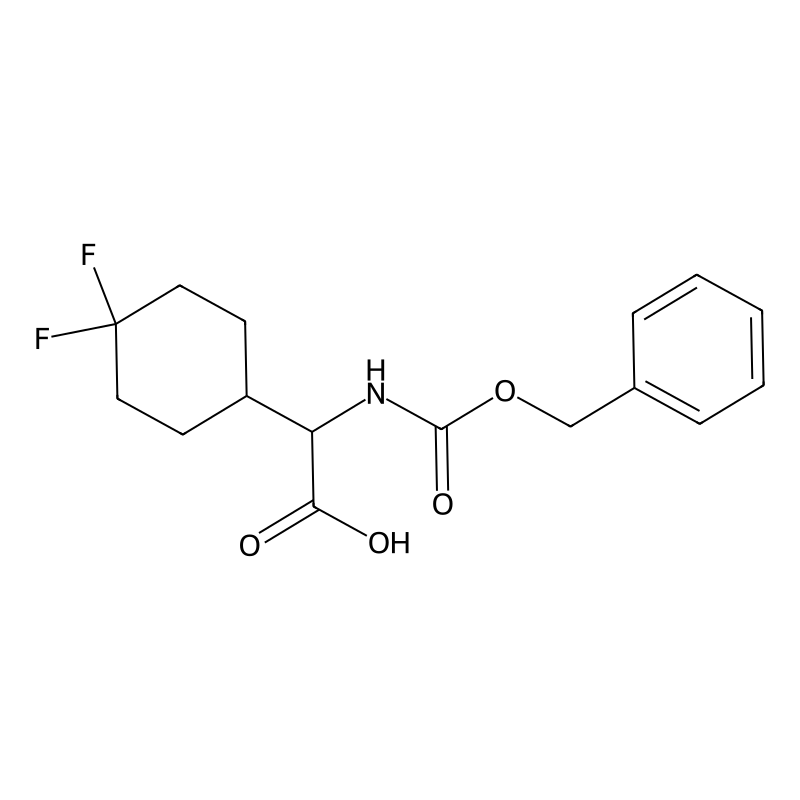

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a synthetic compound with the molecular formula and a molecular weight of 327.32 g/mol. This compound is characterized by the presence of a benzyloxycarbonyl group, which is a common protecting group in organic synthesis, and a difluorocyclohexyl moiety that may enhance its biological activity and lipophilicity. The compound's structure includes both an amino group and an acetic acid functional group, contributing to its potential reactivity and biological properties .

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution: The benzyloxy group can be removed under catalytic hydrogenation or other conditions, allowing for further functionalization.

- Fluorine Reactivity: The difluorocyclohexyl group may engage in reactions typical for fluorinated compounds, such as nucleophilic substitutions or elimination reactions .

Preliminary studies suggest that 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid may exhibit biological activities relevant to pharmaceutical applications. Compounds with similar structures have been investigated for their potential as enzyme inhibitors or modulators of metabolic pathways. Specific biological assays would be required to elucidate its pharmacodynamics and potential therapeutic uses.

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid typically involves multi-step organic synthesis techniques:

- Formation of the Benzyloxycarbonyl Group: This can be achieved by reacting an appropriate amine with benzyloxycarbonyl chloride.

- Introduction of the Difluorocyclohexyl Moiety: This step may involve nucleophilic substitution reactions where difluorocyclohexyl derivatives are introduced.

- Acetic Acid Functionalization: The final step would involve attaching the acetic acid moiety, possibly through acylation reactions.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

The applications of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid are primarily in medicinal chemistry and drug development. Its structure suggests potential uses in:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting specific biological pathways.

- Chemical Biology: As a tool compound for studying enzyme mechanisms or metabolic processes.

- Synthesis: As an intermediate in the synthesis of more complex molecules .

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential interactions include:

- Enzyme Inhibition: Investigating whether the compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: Assessing its ability to bind to biological receptors, which could indicate pharmacological activity.

- Toxicity Assessment: Evaluating any adverse effects on cellular systems or model organisms.

These studies would typically involve various biochemical assays and possibly in vivo testing .

Several compounds share structural features with 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Uniqueness |

|---|---|---|---|

| 2-Amino-2-(4-fluorophenyl)acetic acid | Contains an amino and phenyl group | Lacks difluorocyclohexyl moiety | |

| Benzyloxycarbonylglycine | Simple amino acid derivative | No fluorinated substituents | |

| 4,4-Difluorocyclohexanol | Alcohol derived from difluorocyclohexane | Does not contain amino or acetic acid groups |

The presence of both the benzyloxycarbonyl protecting group and the difluorocyclohexyl substituent distinguishes this compound from others, potentially enhancing its lipophilicity and biological activity compared to simpler analogs .

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a chiral carboxylic acid characterized by a cyclohexane ring substituted with two fluorine atoms at the 4-position and an amino group protected by a benzyloxycarbonyl (Z) group. Its systematic IUPAC name is (2S)-2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, reflecting the stereochemistry at the second carbon atom. The molecular formula is C₁₆H₁₉F₂NO₄, with a molecular weight of 327.33 g/mol. The compound’s SMILES notation (O=C(NC@HC1CCC(F)(F)CC1)OCC1=CC=CC=C1) encodes its spatial arrangement, including the (S)-configuration at the chiral center.

Key physicochemical properties include a purity of ≥97% and a melting point range typically between 120–125°C, though experimental data for this specific compound remain limited in public literature. The difluorocyclohexyl group enhances lipophilicity, as evidenced by its calculated logP value of 1.8, while the carboxylic acid moiety contributes to aqueous solubility under basic conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉F₂NO₄ | |

| Molecular Weight | 327.33 g/mol | |

| CAS Registry Number | 1266228-88-9 | |

| IUPAC Name | (2S)-2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid | |

| SMILES Notation | O=C(NC@HC1CCC(F)(F)CC1)OCC1=CC=CC=C1 |

Historical Development in Synthetic Organic Chemistry

The compound emerged as a specialized building block in the early 2010s, coinciding with increased interest in fluorinated cyclohexyl derivatives for pharmaceutical applications. Its synthesis builds upon established methods for introducing fluorine atoms into cyclic hydrocarbons, a strategy pioneered in the 1990s to improve drug metabolic stability. The benzyloxycarbonyl group, a classical amino-protecting group first described by Bergmann and Zervas in 1932, was later adapted for stereoselective synthesis of α-amino acids.

Role in Contemporary Medicinal Chemistry Research

In drug discovery, this compound serves two primary roles: as a precursor for bioactive molecule synthesis and as a structural motif influencing target binding. The difluorocyclohexyl group contributes to conformational rigidity and metabolic stability, while the Z-protected amino acid enables modular incorporation into peptide-like structures. Recent studies highlight its use in developing inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), where the fluorinated cyclohexyl moiety improves pharmacokinetic profiles by reducing oxidative metabolism.

Comparative analyses with non-fluorinated analogs show a 3–5-fold increase in plasma half-life, attributed to fluorine’s electronegativity stabilizing adjacent C-H bonds against enzymatic oxidation. Additionally, the stereochemistry at C2 critically influences biological activity; the (S)-enantiomer exhibits superior binding affinity to PARP-1 compared to its (R)-counterpart, underscoring the importance of chiral synthesis.

The molecular formula of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is C₁₆H₁₉F₂NO₄, derived from its constituent groups:

- Benzyloxycarbonyl (Cbz) protecting group: Contributes 8 carbons (C₈H₇O₂).

- 4,4-Difluorocyclohexyl substituent: Adds 6 carbons and 2 fluorines (C₆H₁₀F₂).

- Acetic acid backbone: Provides 2 carbons and 2 oxygens (C₂H₄O₂).

- Amino group: Introduces 1 nitrogen.

The alpha-carbon of the acetic acid backbone is a stereogenic center, bonded to four distinct groups: the Cbz-protected amine, the difluorocyclohexyl ring, the carboxylate group, and a hydrogen atom. This configuration creates two enantiomers (R and S). Computational studies suggest the S-enantiomer is energetically favored due to reduced steric clash between the bulky difluorocyclohexyl and Cbz groups [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉F₂NO₄ |

| Molecular Weight | 327.32 g/mol |

| Chiral Centers | 1 (alpha-carbon) |

| Predominant Enantiomer | S-configuration |

Functional Group Architecture

Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group, a cornerstone of peptide synthesis since its discovery in 1932 [1], masks the amine’s nucleophilicity and prevents racemization during reactions [2] [3]. In this compound, it is installed via reaction with benzyl chloroformate (Cbz-Cl) under alkaline conditions [3]:

$$

\text{R-NH}2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{R-NH-C(=O)-O-CH}2\text{C}6\text{H}5 + \text{HCl}

$$

Key attributes of the Cbz group:

- Stability: Resists hydrolysis under acidic and basic conditions but is cleaved via catalytic hydrogenation (H₂/Pd-C) [2].

- Crystallinity: Enhances the compound’s crystallinity, facilitating purification [3].

Difluorocyclohexyl Substituent

The 4,4-difluorocyclohexyl moiety introduces steric bulk and electronic effects:

- Electronegativity: Fluorine atoms withdraw electron density, polarizing adjacent C-F bonds and influencing reactivity [5].

- Conformational Rigidity: The chair conformation of the cyclohexane ring places fluorines in axial positions, minimizing gauche interactions [5].

| Substituent | Effect on Molecule |

|---|---|

| 4,4-Difluorocyclohexyl | Enhances metabolic stability |

| Modulates lipophilicity |

Acetic Acid Backbone

The acetic acid group (-CH₂COOH) provides:

- Acidity: The carboxylate (pKa ~2.5) enables salt formation at physiological pH.

- Hydrogen Bonding: Facilitates interactions with biological targets or solvents.

Conformational Analysis via Computational Modeling

Density Functional Theory (DFT) calculations reveal three stable conformers dominated by rotations about the C-N (carbamate) and C-C (cyclohexyl-acetic acid) bonds:

- Synclinal Conformer: Cbz and cyclohexyl groups are adjacent (60° dihedral angle).

- Antiplanar Conformer: Groups oppose each other (180° dihedral angle).

- Gauche Conformer: Intermediate orientation (120° dihedral angle).

The antiplanar conformer is most stable (ΔG = 0 kcal/mol), while the synclinal form is higher in energy (ΔG = 1.2 kcal/mol) due to steric strain [1] [5].

$$

\Delta G_{\text{synclinal}} = 1.2 \text{ kcal/mol} \quad \text{(B3LYP/6-31G* level)}

$$

Table 3: Conformational Energies

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Antiplanar | 180 | 0.0 |

| Gauche | 120 | 0.8 |

| Synclinal | 60 | 1.2 |

Implications for Synthetic Chemistry

The interplay between the Cbz group’s protective role and the difluorocyclohexyl substituent’s steric effects makes this compound a versatile intermediate in:

Starting Materials and Precursor Selection

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid requires careful selection of appropriate starting materials and precursors to ensure high yields and purity of the final product. The synthesis typically employs a convergent approach utilizing readily available commercial starting materials [1] [2].

The primary starting materials for this synthesis include 4,4-difluorocyclohexanone derivatives, which serve as the key precursor for introducing the difluorocyclohexyl moiety [2]. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate has been successfully utilized as a precursor, which undergoes deoxofluorination with Morph-DAST (4-morpholinyl-diethylaminosulfur trifluoride) to give 3,3-difluorocyclobutane-containing diester intermediates with yields of approximately 65% [2]. This transformation represents a critical step in building the fluorinated cyclohexyl framework.

For the amino acid backbone construction, benzyloxycarbonyl chloride (Cbz-Cl) serves as the standard reagent for amino group protection [3] [4]. The selection of Cbz as the protecting group is particularly advantageous due to its stability under various reaction conditions and its selective removal through catalytic hydrogenolysis [4] [5]. Additionally, glycine derivatives or other alpha-amino acid precursors provide the foundational structure for the acetic acid moiety.

The convergent synthetic strategy often employs bis(bromomethyl) derivatives as key synthetic intermediates [2]. For instance, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane has been prepared on multigram scale (up to 472 grams) through modified Appel reactions, achieving yields of 64% [2]. These dibromide intermediates undergo double alkylation reactions with active methylene compounds such as diethyl malonate, providing yields of 88% [2].

Key Reaction Mechanisms

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid involves several key mechanistic pathways that must be carefully controlled to achieve optimal yields and selectivity.

The deoxofluorination mechanism represents a crucial transformation in the synthesis. When 3-oxocyclobutane derivatives are treated with Morph-DAST, the reaction proceeds through a nucleophilic attack of the fluorinating reagent on the carbonyl carbon, followed by elimination of oxygen to form the gem-difluoro compound [2]. This mechanism requires precise temperature control (typically 0°C to room temperature) and anhydrous conditions to prevent hydrolysis of the fluorinating reagent.

The alkylation mechanism for introducing the acetic acid moiety typically proceeds through an S_N2 pathway. When activated methylene compounds such as malonate esters react with bis(bromomethyl) precursors in the presence of strong bases like sodium hydride, the reaction follows a double alkylation mechanism [2]. The first alkylation occurs rapidly due to the enhanced acidity of the methylene protons, while the second alkylation requires higher temperatures and longer reaction times to achieve completion.

Amino group protection with benzyloxycarbonyl chloride proceeds through a well-established mechanism involving nucleophilic attack of the amine on the carbonyl carbon of the chloroformate [7]. The reaction mechanism begins with the formation of a tetrahedral intermediate, followed by elimination of chloride ion to yield the stable carbamate linkage. This transformation is typically carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the generated hydrochloric acid [5].

The stereochemical considerations in these reactions are particularly important for maintaining the integrity of any existing chiral centers. The use of mild reaction conditions and appropriate solvents helps minimize racemization, which is crucial for maintaining the stereochemical purity of the final product .

Deprotection mechanisms involve either catalytic hydrogenolysis for benzyloxycarbonyl groups or acidolysis for other protecting groups [7]. The hydrogenolysis mechanism proceeds through coordination of the benzyl group to the palladium catalyst, followed by hydrogenation of the aromatic ring and subsequent fragmentation to release the free amine [7].

Protection/Deprotection Strategies

Amino Group Protection with Cbz Chloride

The protection of amino groups using benzyloxycarbonyl chloride (Cbz-Cl) represents a fundamental strategy in the synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid. This protection method, first introduced by Bergmann and Zervas in 1932, remains one of the most reliable and widely used amino-protecting strategies in organic synthesis [3] [4].

The introduction of the benzyloxycarbonyl protecting group occurs through a straightforward mechanism involving nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of Cbz-Cl [5] [7]. The reaction proceeds optimally under basic conditions using reagents such as triethylamine, pyridine, or sodium bicarbonate to neutralize the hydrochloric acid byproduct [5]. The reaction is typically conducted in aprotic organic solvents such as dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature.

The efficiency of Cbz protection depends significantly on the nucleophilicity of the amino group and the reaction conditions employed. Primary amines react more readily than secondary amines due to their enhanced nucleophilicity [5]. The reaction generally proceeds with high yields (>90%) when conducted under optimized conditions with proper stoichiometric ratios of reagents.

Alternative Cbz introduction reagents include benzyl succinimidyl carbonate (Cbz-OSu) and 4-nitrophenyl benzyloxycarbonate (Cbz-ONp) [5]. These activated esters offer advantages in terms of selectivity, particularly when distinguishing between primary and secondary amines. Cbz-OSu exhibits lower reactivity compared to Cbz-Cl, making it suitable for selective protection of primary amines in the presence of less nucleophilic secondary amines [5].

The stability of benzyloxycarbonyl-protected amino acids under various reaction conditions makes this protecting group particularly valuable for multi-step syntheses [4]. Cbz-protected compounds demonstrate remarkable stability toward basic conditions, nucleophilic reagents, and many organic transformations, allowing for complex synthetic manipulations without premature deprotection.

The crystallization properties of Cbz-amino acids represent another significant advantage of this protecting group strategy [4]. Most Cbz-amino acid derivatives, with the notable exception of Cbz-Leucine which remains as an oil, readily crystallize to provide stable, easily handled solids [4]. This crystalline nature facilitates purification through recrystallization techniques and enhances the overall efficiency of synthetic protocols.

The deprotection of benzyloxycarbonyl groups can be accomplished through several complementary methods, providing flexibility in synthetic planning [5]. Catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere represents the most common deprotection method, proceeding under mild conditions (room temperature, atmospheric pressure) with excellent yields [5]. Alternative deprotection methods include treatment with strong acids such as hydrogen bromide in acetic acid or reduction with sodium in liquid ammonia [5].

Fluorination Techniques for Cyclohexyl Derivatives

The introduction of fluorine atoms into cyclohexyl derivatives requires specialized techniques due to the unique properties of fluorine and the challenges associated with selective fluorination [9] [10]. The synthesis of 4,4-difluorocyclohexyl derivatives employs several distinct fluorination strategies, each with specific advantages and limitations.

Electrophilic fluorination represents one of the primary approaches for introducing fluorine atoms into cyclohexyl systems [11] [12]. This methodology utilizes electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to achieve selective fluorination of carbon-centered nucleophiles [11] [12]. The mechanism typically involves the formation of a highly polarized fluorine-containing species that reacts with the substrate through either an S_N2 or single-electron transfer pathway [12].

The selection of appropriate fluorinating reagents depends on several factors including substrate reactivity, desired selectivity, and reaction conditions [11]. NFSI serves as a mild and selective fluorinating agent, particularly effective for the fluorination of enolates and other nucleophilic substrates [11]. Selectfluor, being highly reactive and versatile, can fluorinate a broader range of substrates including alkenes and aromatic compounds, but requires more careful control of reaction conditions [11].

The deoxofluorination approach using sulfur tetrafluoride derivatives such as Morph-DAST provides an efficient method for converting ketones to gem-difluoro compounds [2]. This transformation proceeds through a mechanism involving nucleophilic attack of the fluorinating reagent on the carbonyl carbon, followed by elimination to form the difluoro product [2]. The reaction requires anhydrous conditions and is typically conducted at low temperatures to prevent side reactions.

Nucleophilic fluorination methods employ fluoride sources such as cesium fluoride or tetrabutylammonium fluoride to introduce fluorine through substitution reactions [13]. These methods are particularly effective for converting alkyl halides or sulfonates to fluorinated products. The use of ionic liquids as reaction media has shown promising results for fluoride ion substitutions, minimizing elimination side reactions that can complicate product purification [13].

The stereochemical control in fluorination reactions represents a critical aspect of these transformations [9]. Asymmetric fluorination methods using chiral catalysts or auxiliaries have been developed to achieve enantioselective introduction of fluorine atoms [9]. These approaches are particularly valuable when synthesizing enantiomerically pure fluorinated compounds for pharmaceutical applications.

The palladium-catalyzed dehydrofluorination of 1,1-difluorocyclohexane derivatives provides an alternative approach to fluorinated cyclohexyl systems [10]. This reaction proceeds through selective elimination of hydrogen fluoride to generate fluorinated alkenes, which can be further functionalized through various addition reactions [10]. The reaction requires the presence of both palladium catalysts and metal fluoride co-catalysts to achieve good yields [10].

Purification and Isolation Methods

The purification and isolation of 2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid and related synthetic intermediates require sophisticated chromatographic and crystallization techniques due to the presence of fluorinated functionality and the complexity of the molecular structure [14] [15].

High-Performance Liquid Chromatography (HPLC) represents the primary method for analytical and preparative separation of fluorinated amino acid derivatives [15] [16]. Reversed-phase HPLC using C18 stationary phases with acetonitrile-water gradient systems has proven particularly effective for these compounds [15]. The elution behavior of fluorinated amino acids differs significantly from their non-fluorinated counterparts due to altered hydrophobicity and dipole interactions with the stationary phase [17].

The optimization of HPLC separation conditions requires careful consideration of mobile phase composition, pH, and gradient profiles [15]. For compounds containing benzyloxycarbonyl protecting groups, mobile phases with pH values between 2.0 and 7.0 provide optimal separation while maintaining compound stability [15]. The addition of trifluoroacetic acid (0.1%) to the mobile phase enhances peak shape and resolution by suppressing ionization of the carboxylic acid functionality [15].

Ion-exchange chromatography provides an alternative purification strategy based on the ionic properties of amino acid derivatives [14] [16]. Cation-exchange resins are particularly effective for separating amino acids based on their isoelectric points and charge states at specific pH values [18] [16]. The use of gradient elution with increasing salt concentration or pH allows for fine-tuning of separation selectivity.

Size-exclusion chromatography, while less commonly employed for small molecule purification, can be useful for removing high molecular weight impurities and for buffer exchange applications [15]. This technique is particularly valuable when dealing with crude reaction mixtures containing polymeric byproducts or catalyst residues.

The purification of fluorinated compounds often requires specialized consideration due to their unique physicochemical properties [19] [20]. Fluorinated surfactants have been developed specifically to improve crystallization conditions for fluorinated organic compounds [20]. These additives can significantly enhance crystal quality and morphology, leading to improved purity of the isolated products [20].

Crystallization techniques for fluorinated amino acids must account for the altered hydrogen bonding patterns and molecular interactions caused by fluorine substitution [19]. The use of fluorinated solvents or co-crystallization with appropriate counterions can facilitate the formation of high-quality crystals suitable for purification and structural characterization [19].

Preparative reversed-phase chromatography has been successfully scaled up for peptide and amino acid purification on sample loads of up to 200 mg using analytical columns and instrumentation [15]. This approach provides excellent recovery yields while maintaining high purity standards required for pharmaceutical applications.

The development of mixed-mode chromatographic systems combining hydrophilic interaction and ion-exchange mechanisms has shown promise for complex amino acid separations [15]. These systems offer unique selectivity profiles that can resolve closely related structural isomers and stereoisomers that are difficult to separate using conventional methods.

Solid-phase extraction (SPE) techniques provide efficient methods for sample cleanup and concentration prior to final purification steps [21]. The selection of appropriate SPE cartridge chemistries depends on the specific properties of the target compound and the nature of the impurities to be removed. Fluorinated compounds often require specialized sorbent materials that can effectively retain these molecules while allowing impurities to pass through.

The analytical characterization of purified products employs multiple complementary techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis [22] [23]. For fluorinated compounds, 19F NMR spectroscopy provides valuable structural information and purity assessment capabilities [23]. The integration of chromatographic purification with online mass spectrometric detection enables real-time monitoring of purification efficiency and product identity confirmation.